Hexenal

Übersicht

Beschreibung

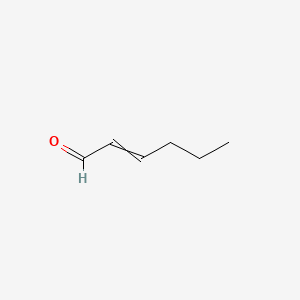

Hexenal is an organic compound with the molecular formula C₆H₁₀O. It is an aldehyde that exists in different isomeric forms, including (E)-2-hexenal and (Z)-3-hexenal. These compounds are known for their distinctive “green” odor, reminiscent of freshly cut grass or leaves. This compound is commonly found in various plants and is a significant component of green leaf volatiles, which are emitted when plant tissues are damaged.

Vorbereitungsmethoden

Hexenal can be synthesized through several methods. One common approach involves the oxidation of hexenol. For instance, (Z)-3-hexenal can be prepared by oxidizing (Z)-3-hexenol using dimethyl sulfoxide (DMSO) as a solvent and IBX (o-iodoxybenzoic acid) as a catalyst . Another method involves the enzymatic production of (2E)-hexenal using hydroperoxide lyase from Amaranthus tricolor, which catalyzes the reaction from 13-hydroperoxy-9Z, 11E, 15Z-octadecatrienoic acid .

Analyse Chemischer Reaktionen

Hexenal undergoes various chemical reactions, including oxidation, reduction, and isomerization. For example, (E)-2-hexenal can be synthesized through a Prins-type reaction involving butyraldehyde and vinyl ethyl ether, catalyzed by boron trifluoride . This compound can also undergo isomerization, where (Z)-3-hexenal is converted to (E)-2-hexenal through the action of this compound isomerase . Common reagents used in these reactions include oxidizing agents like DMSO and catalysts like IBX and boron trifluoride.

Wissenschaftliche Forschungsanwendungen

Food Science Applications

Flavoring Agent : Hexenal is widely used in the food industry as a flavoring agent due to its fruity aroma. It is particularly noted for imparting green, fresh notes reminiscent of freshly cut grass or fruits. Its presence enhances the sensory profile of various food products, including beverages and baked goods .

Antifungal Properties : Research indicates that (E)-2-hexenal exhibits potent antifungal activity against pathogens such as Aspergillus flavus. A study demonstrated that this compound induces apoptosis in fungal cells by increasing reactive oxygen species levels, leading to mitochondrial dysfunction and cell death. This property makes this compound a potential natural preservative to extend the shelf life of food products by reducing mold infection rates .

Agricultural Applications

Natural Plant Defense : this compound acts as a natural defense mechanism in plants. It is released in response to herbivore attacks and can attract natural predators of pests. Studies have shown that applying this compound can enhance the immune responses in crops, providing an alternative to synthetic pesticides .

Post-Harvest Treatment : this compound has been investigated for its efficacy in post-harvest treatments of fruits and vegetables. It has been shown to reduce decay rates in strawberries and apples by inhibiting fungal growth. This application is particularly valuable as it offers a natural solution to combat spoilage without chemical residues .

Pharmaceutical Applications

Potential Anticancer Properties : While some studies have raised concerns about the carcinogenic potential of trans-2-hexenal due to epigenetic effects, other research suggests that this compound may possess anticancer properties through its ability to induce apoptosis in certain cancer cell lines. The mechanisms involve oxidative stress and mitochondrial dysfunction, similar to its antifungal action .

Toxicological Considerations

Despite its beneficial applications, there are safety concerns associated with this compound exposure. Studies have indicated that high concentrations may lead to skin sensitization and other toxicological effects. Regulatory assessments highlight the importance of evaluating exposure levels in consumer products to mitigate potential health risks .

Case Study 1: Antifungal Efficacy

A study conducted on the antifungal properties of (E)-2-hexenal showed a significant reduction in Aspergillus flavus growth when treated with varying concentrations of this compound. The results indicated a strong correlation between this compound concentration and fungal inhibition, suggesting its potential use as a natural fungicide in food preservation.

Case Study 2: Post-Harvest Application

In a controlled experiment involving strawberries, the application of cis-3-hexenal significantly reduced mold infection rates compared to untreated controls. The treated strawberries exhibited enhanced shelf life and quality, demonstrating this compound's effectiveness as a post-harvest treatment.

Wirkmechanismus

The mechanism of action of hexenal involves its interaction with cellular components. For instance, (E)-2-hexenal has been shown to inhibit the growth of fungi by disrupting cell wall and cell membrane integrity . It affects the expression of genes involved in ergosterol biosynthesis, leading to decreased ergosterol content and compromised cell membrane structure . This compound also acts as a signaling molecule in plants, triggering defense responses against herbivores and pathogens .

Vergleich Mit ähnlichen Verbindungen

Hexenal is often compared with other green leaf volatiles such as hexanal, nonenal, and their corresponding alcohols. While hexanal and this compound both contribute to the green odor, this compound is more reactive and can undergo isomerization to form different isomers like (E)-2-hexenal and (Z)-3-hexenal . This compound is unique in its ability to act as a signaling molecule in plant defense and its potent antifungal properties . Other similar compounds include linalool, phenylacetaldehyde, and methyl salicylate, which also contribute to the aroma profile of plants .

Biologische Aktivität

Hexenal, particularly its isomers trans-2-hexenal and cis-3-hexenal, has garnered attention in various fields of biological research due to its significant biological activities. This article explores the biological activity of this compound, focusing on its effects on insects, plants, and fungi, supported by data tables and relevant case studies.

Overview of this compound

This compound is a six-carbon aldehyde that is classified as a green leaf volatile (GLV). It plays a crucial role in plant defense mechanisms and has been studied for its potential applications in pest control and post-harvest preservation.

Biological Activity Against Insects

Case Study: Effect on Bradysia odoriphaga

Research conducted by Yang et al. (2015) demonstrated that trans-2-hexenal exhibits potent insecticidal properties against the larvae of Bradysia odoriphaga. The study revealed that:

- Fumigation Concentrations : At low concentrations, trans-2-hexenal effectively reduced the survival rate of various developmental stages of B. odoriphaga.

- Respiration Rate : The respiration rates of treated male and female insects decreased significantly, indicating a physiological response to this compound exposure.

| Developmental Stage | LC50 (μl/liter) | Male Respiration Rate (nmol/g·min) | Female Respiration Rate (nmol/g·min) |

|---|---|---|---|

| Larvae | 0.243 | 131.44 to 4.07 | 128.82 to 24.20 |

| Adults | 0.207 | Significant decrease observed | Significant decrease observed |

These findings suggest that trans-2-hexenal can be an effective natural pesticide due to its ability to disrupt normal respiratory functions in target insects .

Antifungal Properties

Case Study: Post-Harvest Treatment of Strawberries

A study by Kwon et al. (2019) investigated the antifungal effects of trans-2-hexenal and cis-3-hexenal on strawberries post-harvest. The results indicated:

- Mold Resistance : Treated strawberries showed a significant reduction in mold infection rates compared to untreated controls.

- Gene Expression : Analysis revealed that the resistance was not mediated by jasmonic acid but involved other stress-related proteins.

| Treatment Concentration (µmol/cm³) | Survival Rate (%) after 2 Days |

|---|---|

| 0.1 | ~60 |

| 1 | ~60 |

| 5 | ~40 |

| Control | ~10 |

The study concluded that this compound treatment could enhance the storage life of strawberries by inducing antifungal resistance without relying on conventional chemical fungicides .

This compound's biological activity can be attributed to several mechanisms:

- Induction of Defense Responses : this compound acts as a signaling molecule in plants, triggering defense pathways that enhance resistance against pathogens.

- Respiratory Inhibition in Insects : The compound disrupts respiratory processes in insects, leading to increased mortality rates.

- Antifungal Activity : this compound has shown potential as a natural fumigant against various fungal pathogens, making it a candidate for organic farming practices.

Safety and Toxicity Assessments

Toxicological studies have evaluated the safety profile of this compound for human health:

Eigenschaften

IUPAC Name |

(E)-hex-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O/c1-2-3-4-5-6-7/h4-6H,2-3H2,1H3/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBDOYVRWFFCFHM-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C=C/C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1041425 | |

| Record name | (2E)-2-Hexenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear light yellow liquid; [Sigma-Aldrich MSDS], Pale yellow to colourless oily liquid; Strong fruity, green, vegetable-like aroma | |

| Record name | 2-Hexenal, (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | trans-2-Hexenal | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18096 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Hexenal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1352/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

47.00 °C. @ 17.00 mm Hg | |

| Record name | 2-Hexenal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031496 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in propylene glycol and most fixed oils; Very slightly soluble in water, Soluble (in ethanol) | |

| Record name | 2-Hexenal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1352/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.841-0.848 | |

| Record name | 2-Hexenal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1352/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

6.6 [mmHg] | |

| Record name | 2-Hexenal | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9643 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | trans-2-Hexenal | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18096 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

6728-26-3, 505-57-7, 1335-39-3 | |

| Record name | trans-2-Hexenal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6728-26-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hexenal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000505577 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexenal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001335393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-2-Hexenal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006728263 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hexenal, (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Hexenal | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (2E)-2-Hexenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-hex-2-enal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.072 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hex-2-enal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.286 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HEXENAL, (2E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69JX3AIR1I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Hexenal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031496 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.